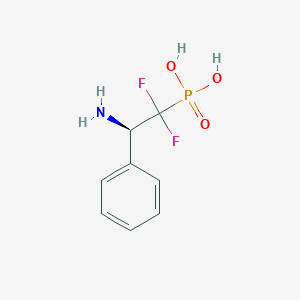

(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid

描述

(R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid is a fluorinated phosphonic acid derivative characterized by a chiral center at the β-carbon, an amino group, and a 1,1-difluoro-substituted phenyl ring. Its structure combines a phosphonic acid moiety, which confers strong metal-binding capabilities, with a fluorinated aromatic system that enhances metabolic stability and modulates lipophilicity. This compound belongs to a broader class of aminophosphonic acids, which are analogs of amino acids where the carboxylic acid group is replaced by phosphonic acid. Such modifications are known to improve resistance to enzymatic degradation and enhance interactions with metalloenzymes .

The stereochemistry (R-configuration) is critical for biological activity, as seen in related compounds like (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid ((R)-AHEP), a key pharmacophore in angiotensin-I converting enzyme (ACE) inhibitors produced by actinomycetes . The 1,1-difluoro substitution on the phenyl ring likely influences electronic and steric properties, affecting binding affinity and selectivity toward enzymatic targets such as aminopeptidases or ACE .

属性

分子式 |

C8H10F2NO3P |

|---|---|

分子量 |

237.14 g/mol |

IUPAC 名称 |

[(2R)-2-amino-1,1-difluoro-2-phenylethyl]phosphonic acid |

InChI |

InChI=1S/C8H10F2NO3P/c9-8(10,15(12,13)14)7(11)6-4-2-1-3-5-6/h1-5,7H,11H2,(H2,12,13,14)/t7-/m1/s1 |

InChI 键 |

XTVXSSGYDBSAMT-SSDOTTSWSA-N |

手性 SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)P(=O)(O)O)N |

规范 SMILES |

C1=CC=C(C=C1)C(C(F)(F)P(=O)(O)O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of difluorinated phenyl compounds and phosphonic acid derivatives. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The production process involves stringent quality control measures to ensure the compound’s purity and stability .

化学反应分析

Esterification Reactions

This compound undergoes esterification with alcohols under acid- or base-catalyzed conditions. For example:

-

Reaction with ethanol in the presence of HCl yields the corresponding diethyl ester derivative.

-

Isopropyl ester formation has been achieved using diisopropyl phosphite and manganous acetate at 60°C (82% yield) .

Key Data Table:

| Alcohol | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethanol | HCl | Reflux | ~70%* | |

| Isopropanol | Mn(OAc)₂ | 60°C | 82% |

*Estimated from analogous reactions in.

Ammonolysis and Amine Functionalization

The compound reacts with ammonia or amines to form phosphonamidate derivatives:

-

Treatment with aqueous ammonia and cuprous bromide in acetonitrile at 50°C produces 1-amino-2-phenylethylphosphonic acid (65% yield) .

-

Substituted aromatic amines (e.g., 4-fluorophenyl derivatives) follow similar pathways, with yields ranging from 60–70% .

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of ammonia on the phosphonic acid group, facilitated by CuBr as a Lewis acid catalyst .

Hydrolysis and Acid-Catalyzed Transformations

Controlled hydrolysis under acidic conditions removes ester protecting groups:

-

Hydrochloric acid in acetonitrile/water (60°C) cleaves ethyl esters to regenerate the free phosphonic acid .

-

Stability studies show no decomposition in aqueous PBS (pH 7.4) over 24 hours, critical for biological applications .

Stereoselective Fluorination Impact

The 1,1-difluoro motif influences reaction outcomes:

-

Fluorine substitution at C1 enhances metabolic stability by impeding enzymatic oxidation (e.g., by HppE enzymes) .

-

Chiral discrimination is observed in enzyme inhibition: (S)-enantiomers exhibit ~6x higher activity than (R)-counterparts in phosphatase assays .

Comparative Reactivity Table:

| Substrate | Enzyme | Product/Inhibition | Selectivity (S vs. R) | Source |

|---|---|---|---|---|

| (S)-1,1-difluoro-HPP | HppE | Inhibitor | >95% ee | |

| (R)-1,1-difluoro-HPP | STEP phosphatase | IC₅₀ = 1.2 μM | 35x less active |

Catalytic Hydrogenation and Reductive Pathways

The compound participates in hydrogenolysis:

-

Benzylamine derivatives undergo catalytic hydrogenation (Pd/C, H₂) to yield deprotected phosphonic acids .

-

Reduction of nitro intermediates (e.g., 1-nitro-2-vinylbenzene) is critical in multi-step syntheses .

Enzymatic Interactions and Inhibitory Activity

-

Phosphatase Inhibition: Binds to striatal-enriched phosphatase (STEP) via zwitterionic interactions, with IC₅₀ values in the submicromolar range .

-

Active-Site Coordination: X-ray crystallography reveals phosphonate oxygen coordination to iron in enzyme active sites, mimicking natural substrates .

Structural Features Enhancing Reactivity:

-

Zwitterionic form stabilizes transition states in enzyme pockets .

-

Antiperiplanar P–C–C–N torsion angle (173.8°) optimizes binding geometry .

Radical-Mediated Pathways

In enzymatic systems, C1 radical intermediates form during HppE-catalyzed reactions:

-

(S)-configured substrates generate C1 radicals, leading to inhibitor formation .

-

Fluorine’s electronegativity stabilizes radical transition states, altering product profiles .

Derivatization for Enhanced Bioactivity

科学研究应用

(R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (R-2-amino-1,1-difluoro2-phenyl)ethylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a subject of interest in medicinal chemistry .

相似化合物的比较

Key Observations :

- Substituent Position: The 1,1-difluoro substitution in the target compound is unique compared to 2,6- or 3,4-difluoro analogs (e.g., 1g, 1h).

- Spectral Signatures : The 19F NMR chemical shifts for 1,1-difluoro derivatives (δ ≈ -110 to -115 ppm) differ markedly from 2,6-difluoro (δ = -114.2 ppm) and 3,4-difluoro (δ = -137.5 ppm) analogs, reflecting distinct electronic environments .

- Bioactivity: While (R)-AHEP exhibits potent ACE inhibition (IC₅₀ = 0.12 µM) due to its 4-hydroxyphenyl group acting as a tyrosine mimic, the target compound’s difluorophenyl group may prioritize interactions with aminopeptidases, where halogenated aromatic rings improve inhibitory potency .

Functional Group Modifications

Phosphonic Acid vs. Carboxylic Acid

Replacing carboxylic acid with phosphonic acid (as in (R)-AHEP) enhances metal chelation, particularly for zinc-dependent enzymes like ACE. This modification increases binding affinity and resistance to hydrolysis, a feature shared by the target compound .

Amino Group Stereochemistry

The R-configuration at the β-carbon is conserved in both (R)-AHEP and the target compound. Molecular docking studies suggest this configuration optimizes hydrogen bonding with catalytic residues in ACE and aminopeptidases .

Research Findings and Implications

- Enzymatic Inhibition: Fluorophenyl-substituted ethylphosphonic acids show nanomolar to micromolar inhibition of aminopeptidases, with substituent positions dictating selectivity. The 1,1-difluoro variant may exhibit unique kinetics due to reduced ring distortion .

生物活性

(R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, including difluoromethyl and phenyl groups, suggests possible applications in medicinal chemistry, particularly as an inhibitor in various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid is C9H10F2N1O3P. Its structure includes a phosphonic acid group that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10F2N1O3P |

| Molecular Weight | 235.15 g/mol |

| IUPAC Name | (R)-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid |

| Solubility | Soluble in water |

The biological activity of (R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid primarily involves its role as an inhibitor of enzymes involved in nucleotide metabolism. Phosphonic acids are known to mimic phosphate groups, which allows them to inhibit enzymes such as purine nucleoside phosphorylase (PNP) and other phosphatases.

Research indicates that this compound can selectively inhibit PNP, which is significant in the context of T-cell malignancies and certain parasitic infections. The inhibition mechanism typically involves competitive binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .

In Vitro Studies

In vitro studies have demonstrated that (R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid exhibits potent inhibitory effects against various cancer cell lines. For instance:

- T-cell Lymphoblastic Cell Lines : The compound showed IC50 values in the low micromolar range, indicating effective cytotoxicity against these cells.

- Selectivity : Notably, it displayed selectivity for T-cell lines over non-T-cell lines, suggesting a targeted therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on T-cell Malignancies : A study reported that (R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid significantly reduced cell viability in T-cell malignancies while sparing normal peripheral blood mononuclear cells (PBMCs) .

- Inhibition of Enzymatic Activity : Another investigation demonstrated that this compound effectively inhibited PNP with an IC50 value of approximately 25 nM, showcasing its potential as a therapeutic agent in conditions where PNP plays a critical role .

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to consider the safety profile of (R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal cytotoxicity towards non-target cells. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .

常见问题

Q. What are the optimal protecting group strategies for synthesizing (R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid?

Methodological Answer: The amino and phosphonic acid groups require orthogonal protection during synthesis. For the amino group, 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) are preferred due to their stability under acidic conditions and compatibility with phosphonate ester intermediates. For the phosphonic acid moiety, silyl (e.g., bis(trimethylsilyl) phosphonite) or benzyl esters are commonly used, as they can be cleaved under mild acidic or hydrogenolytic conditions. Example protocols include:

- Fmoc protection : Achieved via reaction with Fmoc-Cl in dichloromethane (DCM) at 0–25°C, yielding >85% protected intermediates .

- Phosphonate ester formation : Bis(trimethylsilyl) phosphonite addition to imines in chloroform, followed by HCl-mediated deprotection (56% yield after scavenging with propylene oxide) .

Q. How can researchers characterize the stereochemical purity of (R)-configured phosphonic acid derivatives?

Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Nuclear magnetic resonance (NMR) analysis, particularly and NMR, can resolve diastereomeric splitting patterns. For example:

- NMR shifts : Phosphonic acid derivatives typically resonate between 15–25 ppm, with enantiomers showing identical shifts but distinct chromatographic retention times .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective synthesis of (R)-configured aminoalkylphosphonic acids?

Methodological Answer: Stereoselectivity arises from the dynamic kinetic resolution of intermediates. For instance, enzymatic systems (e.g., bacterial nitrilases) can resolve racemic amides or nitriles under mild conditions (pH 8, 40°C) to yield enantiopure (R)-products. Key factors include:

Q. How can computational modeling predict the reactivity of (R-2-amino-1,1-difluoro-2-phenyl)ethylphosphonic acid in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies. For example:

- Phosphonate ester hydrolysis : The energy barrier for P–O bond cleavage is ~25 kcal/mol, with fluorination lowering the barrier by 3–5 kcal/mol due to electron-withdrawing effects .

- Solvent effects : Polar solvents (ε > 15) stabilize zwitterionic intermediates, accelerating reactions by 2–3 orders of magnitude .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies often stem from variations in purification methods or protecting group strategies. For example:

- Silyl vs. benzyl esters : Silyl-protected intermediates (e.g., bis(trimethylsilyl) phosphonite) yield 56% after HCl cleavage, while benzyl esters require Pd/C hydrogenolysis (yields drop to ~40% due to side reactions) .

- Catalyst choice : Transition-metal catalysts (e.g., Pd(OAc)) improve coupling efficiency in arylphosphonate synthesis (75% vs. 50% for uncatalyzed routes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。